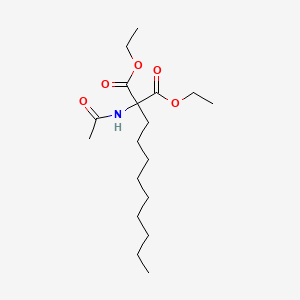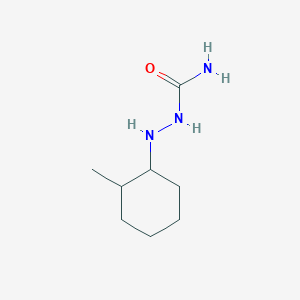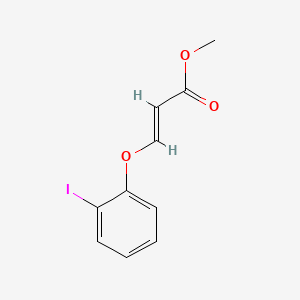
(E)-Methyl 3-(2-iodophenoxy)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Methyl 3-(2-iodophenoxy)acrylate is an organic compound that belongs to the class of acrylates It features an iodine atom attached to a phenoxy group, which is further connected to an acrylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-iodophenoxy)acrylate typically involves the reaction of 2-iodophenol with methyl acrylate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the acrylate ester, leading to the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-Methyl 3-(2-iodophenoxy)acrylate can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Iodate esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacrylates depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-Methyl 3-(2-iodophenoxy)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to undergo various chemical modifications.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-Methyl 3-(2-iodophenoxy)acrylate largely depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new functional groups. The acrylate moiety can participate in polymerization reactions, forming long-chain polymers with desirable properties. The phenoxy group can engage in various interactions, contributing to the compound’s overall reactivity and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-bromophenoxy)acrylate: Similar structure but with a bromine atom instead of iodine.
Methyl 3-(2-chlorophenoxy)acrylate: Contains a chlorine atom in place of iodine.
Methyl 3-(2-fluorophenoxy)acrylate: Features a fluorine atom instead of iodine.
Uniqueness
(E)-Methyl 3-(2-iodophenoxy)acrylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution reactions, allowing for the formation of a wider variety of derivatives. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in complex chemical environments.
Propriétés
Formule moléculaire |
C10H9IO3 |
|---|---|
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
methyl (E)-3-(2-iodophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H9IO3/c1-13-10(12)6-7-14-9-5-3-2-4-8(9)11/h2-7H,1H3/b7-6+ |
Clé InChI |
LGRCQAPTBJPSED-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)/C=C/OC1=CC=CC=C1I |
SMILES canonique |
COC(=O)C=COC1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
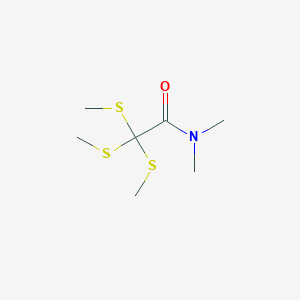
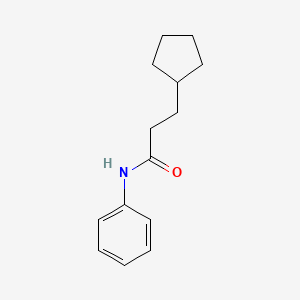
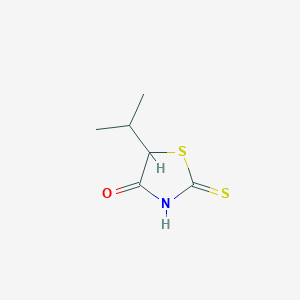
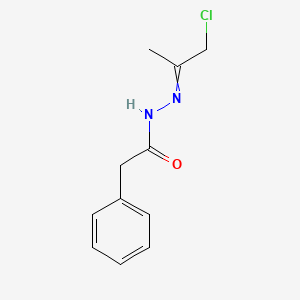
![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
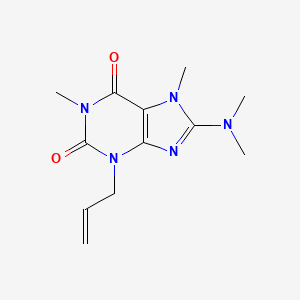
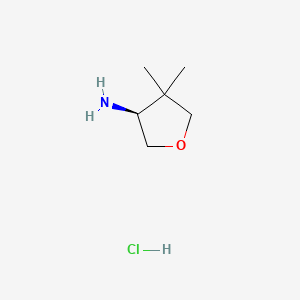
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
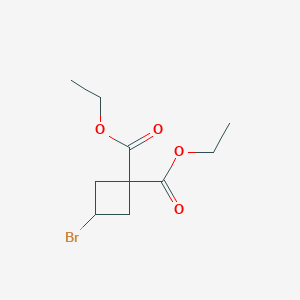
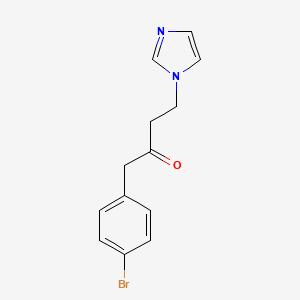
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
